Cas no 1805482-59-0 (Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate)

Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate
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- Inchi: 1S/C12H11F2NO2/c1-3-7-4-8(6-15)10(12(16)17-2)9(5-7)11(13)14/h4-5,11H,3H2,1-2H3
- InChI Key: CFCNOECZZZCYBP-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=C(C#N)C=1C(=O)OC)CC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 324
- Topological Polar Surface Area: 50.1
- XLogP3: 2.9
Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010001370-500mg |
Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate |
1805482-59-0 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
Alichem | A010001370-1g |
Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate |
1805482-59-0 | 97% | 1g |
1,504.90 USD | 2021-07-06 | |
Alichem | A010001370-250mg |
Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate |
1805482-59-0 | 97% | 250mg |
504.00 USD | 2021-07-06 |
Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate Related Literature
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
Additional information on Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate
Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate: A Comprehensive Overview
The compound Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate (CAS No. 1805482-59-0) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a benzoate ester with cyano, difluoromethyl, and ethyl substituents. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate in drug discovery and development. Its cyano group, a strong electron-withdrawing group, plays a crucial role in modulating the electronic properties of the molecule. This modulation can enhance the bioavailability and efficacy of drugs derived from this compound. For instance, researchers have explored its use as a precursor in the synthesis of bioactive compounds targeting specific enzymes and receptors.
The difluoromethyl group in the structure introduces additional complexity and functionality. Fluorine atoms are known for their ability to enhance lipophilicity and stability in organic compounds. This feature makes Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate an attractive candidate for applications in fluorinated pharmaceuticals and agrochemicals. Recent advancements in fluorination techniques have further expanded its potential in these areas.
The methyl ester group in the compound contributes to its solubility and ease of handling during synthesis. This property is particularly advantageous in large-scale chemical manufacturing processes. Moreover, the 4-ethyl substituent adds bulk to the molecule, influencing its steric properties and reactivity. Such structural features are critical in designing molecules with specific biological activities or physical properties.
From a synthetic perspective, Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate can be prepared through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. Recent research has focused on optimizing these methods to improve yield and purity while minimizing environmental impact. For example, catalytic systems utilizing palladium or copper catalysts have shown promise in facilitating key steps in its synthesis.
In terms of applications, this compound has found utility in the development of advanced materials such as liquid crystals and polymers. Its unique combination of functional groups allows for tailored electronic and mechanical properties, making it suitable for high-performance applications in electronics and optics.
Furthermore, Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate has been investigated for its potential as an agrochemical agent. Its ability to interact with plant hormones or inhibit specific enzymes makes it a candidate for developing environmentally friendly pesticides or growth regulators.
In conclusion, Methyl 2-cyano-6-difluoromethyl-4-ethylbenzoate (CAS No. 1805482-59-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application development, positions it as a key molecule for future innovations in chemistry and related fields.
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